
VU6015929 HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
VU6015929 is a novel selective discoidin domain receptor 1/2 (DDR1/2) inhibitor, potently blocking collagen-induced DDR1 activation and collagen-IV production.
Applications De Recherche Scientifique
Antifibrotic Therapy
Mechanism of Action:
VU6015929 HCl inhibits DDR1 activation, which is implicated in collagen-induced fibrosis. By blocking this pathway, VU6015929 reduces collagen IV production, a critical component in fibrotic diseases. Studies have demonstrated that VU6015929 effectively prevents the activation of DDR1 in mesangial cells, leading to decreased collagen synthesis .
Research Findings:
- In vitro studies showed that VU6015929 significantly inhibited collagen IV production in cells expressing DDR1. The compound exhibited low cytotoxicity and a favorable pharmacokinetic profile in rodent models, making it a promising candidate for further development in antifibrotic therapies .
- Ongoing research aims to evaluate the efficacy of VU6015929 in various disease models of fibrosis, such as kidney and liver fibrosis, highlighting its potential therapeutic applications .
Cancer Research
Role of DDRs in Tumor Growth:
Discoidin Domain Receptors have been implicated in tumor growth and metastasis. VU6015929's ability to inhibit DDR1/2 signaling presents an opportunity to explore its effects on cancer cell proliferation and survival.
Case Studies:
- Research indicates that DDR1 promotes tumor growth within collagen-rich environments, while DDR2 has a dual role, sometimes suppressing metastasis . By inhibiting these receptors, VU6015929 could alter the tumor microenvironment, potentially enhancing the effectiveness of existing cancer therapies.
- A study focusing on KRAS-driven tumors suggests that modulation of DDR signaling may overcome resistance to certain oncogenic inhibitors, positioning VU6015929 as a candidate for combination therapies .
Drug Development Insights
Pharmacokinetics:
VU6015929 exhibits moderate clearance rates and a half-life conducive for therapeutic use. Its oral bioavailability and favorable distribution parameters suggest that it could be developed into an effective oral medication for chronic conditions related to fibrosis and cancer .
Optimization Strategies:
The development process for VU6015929 involved extensive structure-activity relationship studies to enhance its potency against DDR1/2 while minimizing off-target effects. This optimization led to improved binding affinities and selectivity profiles compared to earlier compounds .
Data Tables
Property | This compound |
---|---|
Target Receptors | DDR1/2 |
IC50 (DDR1) | 3.97 nM |
IC50 (DDR2) | 4.79 nM |
Oral Bioavailability | 12.5% |
Half-life | ~3 hours |
Clearance Rate | 34.2 mL/min/kg |
Propriétés
Formule moléculaire |
C24H20ClF4N5O2 |
---|---|
Poids moléculaire |
521.9006 |
Nom IUPAC |
4-Fluoro-3-(((5-(1-methyl-1H-pyrazol-3-yl)pyridin-3-yl)methyl)amino)-N-(3-(trifluoromethoxy)phenyl)benzamide hydrochloride |
InChI |
InChI=1S/C24H19F4N5O2.ClH/c1-33-8-7-21(32-33)17-9-15(12-29-14-17)13-30-22-10-16(5-6-20(22)25)23(34)31-18-3-2-4-19(11-18)35-24(26,27)28;/h2-12,14,30H,13H2,1H3,(H,31,34);1H |
Clé InChI |
QGTJUIQZHZUHQG-UHFFFAOYSA-N |
SMILES |
O=C(NC1=CC=CC(OC(F)(F)F)=C1)C2=CC=C(F)C(NCC3=CC(C4=NN(C)C=C4)=CN=C3)=C2.[H]Cl |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
VU6015929; VU-6015929; VU 6015929; VU6015929 HCl; VU6015929 hydrochloride |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.